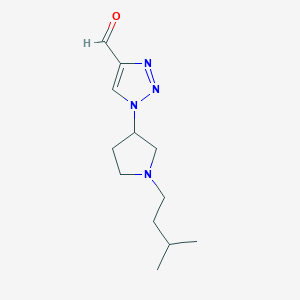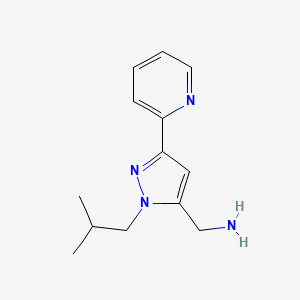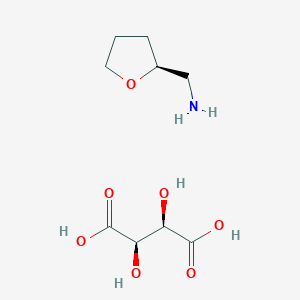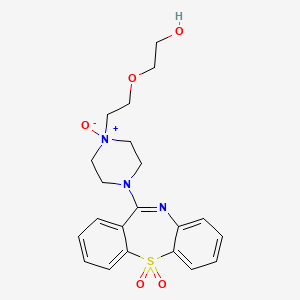
Quetiapine Sulfone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine Sulfone N-Oxide, also known as Quetiapine N,S,S-Trioxide, is a derivative of Quetiapine, an atypical antipsychotic drug. This compound is characterized by the presence of an N-oxide functional group, which significantly alters its chemical and pharmacological properties. This compound is primarily studied for its potential as a metabolite and its implications in drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine Sulfone N-Oxide typically involves the oxidation of Quetiapine or its intermediates. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functionality. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-efficiency reactors and continuous flow systems can enhance the yield and reduce the production time. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Quetiapine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Quetiapine Sulfoxide, Quetiapine Sulfone.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quetiapine Sulfone N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Quetiapine.
Biology: Investigated for its role as a metabolite in biological systems, helping to understand the metabolic pathways of Quetiapine.
Medicine: Explored for its potential pharmacological effects and its role in the pharmacokinetics of Quetiapine.
Industry: Utilized in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Quetiapine Sulfone N-Oxide is not fully understood, but it is believed to interact with similar molecular targets as Quetiapine. It may act on neurotransmitter receptors such as serotonin and dopamine receptors, contributing to its pharmacological effects. The N-oxide group can influence the compound’s binding affinity and metabolic stability, potentially altering its efficacy and safety profile.
Comparison with Similar Compounds
Quetiapine Sulfone N-Oxide can be compared with other similar compounds such as:
Quetiapine N-oxide: Another metabolite of Quetiapine with an N-oxide group but lacking the sulfone functionality.
Quetiapine Sulfoxide: An intermediate oxidation product with a sulfoxide group.
Olanzapine N-oxide: A similar N-oxide derivative of another atypical antipsychotic, Olanzapine.
Uniqueness
This compound is unique due to the presence of both N-oxide and sulfone functionalities, which can significantly impact its chemical reactivity and pharmacological properties. This dual functionality makes it a valuable compound for studying the metabolic and pharmacokinetic profiles of Quetiapine and related drugs.
Properties
Molecular Formula |
C21H25N3O5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)-1-oxidopiperazin-1-ium-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 |
InChI Key |
WIVFPCCRCFIIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)(CCOCCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


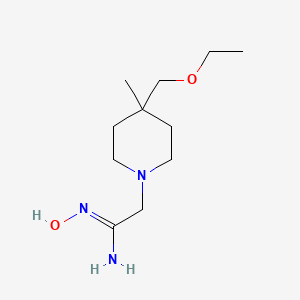


![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
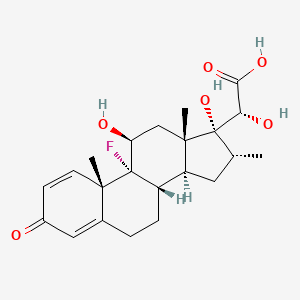
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
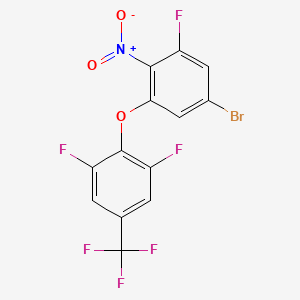
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
